2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide
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Overview
Description
2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide is a heterocyclic compound that features a thiophene ring, an oxadiazole ring, and an acetohydrazide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3-methylthiophene-2-carboxylic acid hydrazide with an appropriate reagent such as phosphorus oxychloride (POCl3) under reflux conditions.
Acetohydrazide formation: The oxadiazole intermediate is then reacted with acetic anhydride to form the final product, this compound.
Chemical Reactions Analysis
2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar compounds to 2-[5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide include:
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: This compound also features a thiophene ring and has shown anticonvulsant and antinociceptive activities.
5-Methylthiophene-2-carbaldehyde: Another thiophene derivative used in various synthetic applications.
The uniqueness of this compound lies in its combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
1325305-34-7 |
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Molecular Formula |
C9H10N4O2S |
Molecular Weight |
238.27 g/mol |
IUPAC Name |
2-[5-(3-methylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide |
InChI |
InChI=1S/C9H10N4O2S/c1-5-2-3-16-8(5)9-13-12-7(15-9)4-6(14)11-10/h2-3H,4,10H2,1H3,(H,11,14) |
InChI Key |
XUZXIIFRWSVNCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NN=C(O2)CC(=O)NN |
Origin of Product |
United States |
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